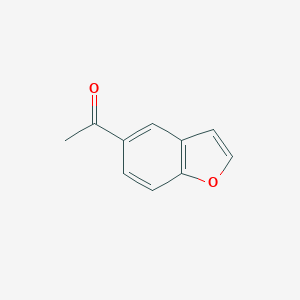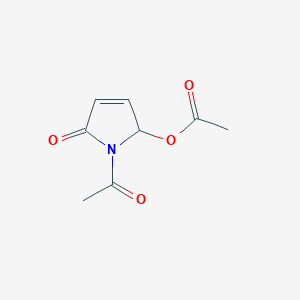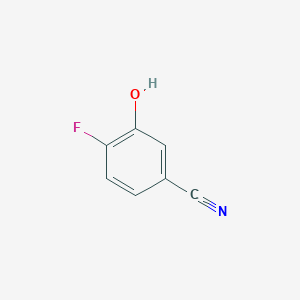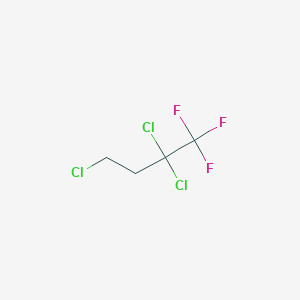
2,2,4-Trichloro-1,1,1-trifluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trichloro-1,1,1-trifluorobutane, commonly known as HCFC-123, is a colorless and odorless chemical compound that belongs to the family of hydrochlorofluorocarbons (HCFCs). It is widely used as a refrigerant in various applications due to its excellent thermodynamic properties. HCFC-123 is also used as a foam blowing agent, solvent, and fire extinguishing agent.
Scientific Research Applications
NMR Investigations
A complete nuclear magnetic resonance (NMR) investigation of compounds related to 2,2,4-Trichloro-1,1,1-trifluorobutane, such as 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, has been conducted. This study involved determining all 19F, 13C, and 1H chemical shifts and numerous coupling constants. The research also explored temperature and solvent effects on these shifts and constants, providing valuable insights into the molecular structure and interactions of these compounds (Hinton & Jaques, 1975).
Radical Addition in Organic Chemistry
Research has been done on the photochemical reactions involving compounds similar to this compound, such as the reaction of trifluoroiodomethane with 1,1,1-trifluorobut-2-ene. These studies provide insights into radical addition processes, offering valuable information for organic synthesis and the development of new organic compounds (Gregory, Haszeldine, & Tipping, 1971).
Asymmetric Synthesis
1,1,1-Trichloro-2,2,2-trifluorethane, a compound closely related to this compound, has been used in asymmetric synthesis. It forms 1,1-dichloro-2,2,2-trifluoroethyllithium upon reaction with butyllithium, leading to the synthesis of optically pure alcohols. This process represents a significant advancement in the field of chiral chemistry and asymmetric synthesis (Solladié-Cavallo & Quazzotti, 1991).
Oilseed Extractions
1,1,2-Trichloro-1,2,2-trifluoroethane, another similar compound, has been evaluated as an extractant in oilseeds. It was compared with other solvents like petroleum ether and cyclopentane for its efficiency in extracting oil content, free fatty acid, and total fat from soybeans. This highlights its potential application in the agricultural and food processing industries (Temple, 1976).
Fluorination and Synthetic Utility
The fluorination of 1,1,1-Trichlorotrifluoroethane and its chemical transformations have been studied, providing insights into the production of various fluorinated compounds. This research is significant in the field of fluorine chemistry, particularly in the synthesis of specialized fluorinated organic molecules (Puy et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
2,2,4-trichloro-1,1,1-trifluorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl3F3/c5-2-1-3(6,7)4(8,9)10/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOQTAXLMLIPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(F)(F)F)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl3F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382178 |
Source


|
| Record name | 2,2,4-trichloro-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175401-04-4 |
Source


|
| Record name | 2,2,4-trichloro-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
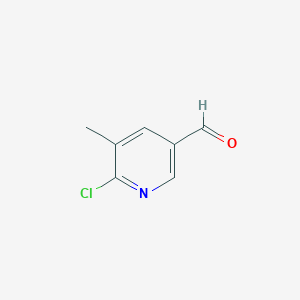




![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)
![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)
![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)

![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)
